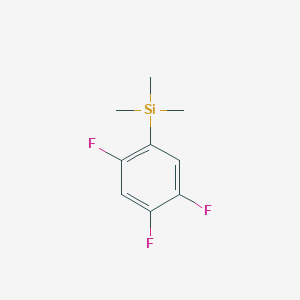

Trimethyl(2,4,5-trifluorophenyl)silane

Description

Significance of Organosilicon Compounds in Advanced Synthetic Methodologies

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are integral to modern chemical synthesis. wikipedia.orgencyclopedia.pub Their utility spans a wide range of applications, from protective coatings and adhesives to advanced intermediates in the pharmaceutical and electronics industries. encyclopedia.pubsinosil.com

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgencyclopedia.pubsbfchem.com This marked the inception of a field that would see significant expansion in the early 20th century through the pioneering work of Frederic S. Kipping, who extensively researched organosilicon compounds using Grignard reagents and coined the term "silicone". wikipedia.orgrichsilicone.com A major breakthrough occurred in the 1940s with the development of the "Direct Process" by Eugene G. Rochow, enabling the large-scale production of organosilicon chlorides, the precursors to the bulk of organosilicon compounds. wikipedia.orgencyclopedia.pub This period also saw the recognition of the vast application potential of polymeric organosilicon compounds, leading to the development of silicone resins, coatings, and other materials. sbfchem.comrichsilicone.com

The strategic incorporation of silicon into organic molecules profoundly influences their reactivity and stability. Silicon is more electropositive than carbon, leading to more polarized bonds with non-metals, which in turn makes them more susceptible to nucleophilic and electrophilic attack. nih.gov Despite this, the silicon-carbon bond is generally stable, allowing for a wide range of chemical transformations. zmsilane.com

Silicon's larger atomic size and longer bond lengths compared to carbon can be leveraged to fine-tune the properties of neighboring functional groups. nih.gov Furthermore, silicon's ability to expand its valence to form five- and six-coordinated species presents unique opportunities in catalyst design and medicinal chemistry. nih.gov The strength of the silicon-oxygen bond is a key driving force in many organosilicon reactions, and the stability of silanediols, the silicon equivalent of geminal diols, is a valuable feature in designing protease inhibitors. nih.govrsc.org

A diverse array of organosilane building blocks is employed in modern synthesis, each with specific functionalities. mdpi.com Silyl (B83357) ethers are one of the most frequently used protecting groups for alcohols, with their stability being tunable by altering the substituents on the silicon atom. rsc.orgthermofishersci.in Organosilanes containing a silicon-hydrogen bond, such as triethylsilane, act as mild and selective reducing agents. thermofishersci.inmsu.edu

In the realm of carbon-carbon bond formation, organosilanes are valuable reagents in cross-coupling reactions, most notably the Hiyama coupling, which offers a less toxic alternative to other organometallic reagents. thermofishersci.in Allylsilanes are another important class of building blocks, utilized for their ability to stabilize adjacent carbanions and carbocations, facilitating a variety of synthetic transformations. thermofishersci.inmsu.edu

Importance of Fluorinated Aromatic Systems in Chemical Sciences

Fluorinated aromatic compounds have become indispensable in numerous scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.netnbinno.com The introduction of fluorine atoms into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. nbinno.comchimia.ch

The unique properties of fluorine, the most electronegative element, are central to its impact on aromatic systems. Fluorine exerts a strong electron-withdrawing inductive effect, which can significantly influence the reactivity of the aromatic ring. nih.govnih.gov This is often coupled with a weaker electron-donating resonance effect from its lone pairs. nih.gov This dual electronic nature can stabilize molecules and modulate the pKa of nearby functional groups. nih.govpen2print.org

From a steric perspective, the fluorine atom is relatively small, only slightly larger than hydrogen, allowing it to act as a bioisostere for hydrogen in many biological contexts. harvard.edu The substitution of hydrogen with fluorine can also increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a crucial factor in drug design. rsc.orgchimia.ch Furthermore, the presence of fluorine can lead to increased thermal stability and chemical resistance in polymers. nbinno.comnih.gov

The unique properties conferred by fluorine have led to the widespread use of fluorinated aromatics as key precursors in the synthesis of a vast array of products. researchgate.netrsc.org In the life sciences, a significant and growing number of pharmaceuticals and crop protection agents contain fluorinated aromatic moieties. chimia.chchimia.ch The enhanced metabolic stability and bioavailability imparted by fluorine are major drivers for its incorporation into drug candidates. chimia.ch

In materials science, fluorinated aromatics are integral to the production of high-performance polymers with desirable properties such as thermal stability and chemical resistance. researchgate.netacs.org They are also used in the synthesis of liquid crystals and materials for electronic applications like organic light-emitting diodes (OLEDs). researchgate.net The development of new and efficient methods for introducing fluorine into aromatic rings remains an active area of research, driven by the ever-increasing demand for these valuable compounds. lew.roharvard.edunih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H11F3Si |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

trimethyl-(2,4,5-trifluorophenyl)silane |

InChI |

InChI=1S/C9H11F3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3 |

InChI Key |

CCZIBDRLBPOJEA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C(=C1)F)F)F |

Origin of Product |

United States |

Systematic Synthetic Methodologies for Trimethyl 2,4,5 Trifluorophenyl Silane

Direct Silicon-Carbon (Aryl) Bond Formation Strategies

The creation of a direct bond between a silicon atom and a polyfluorinated aryl group is a cornerstone in the synthesis of compounds like Trimethyl(2,4,5-trifluorophenyl)silane. This section delves into two primary and effective organometallic strategies to achieve this transformation.

Grignard Reagent-Mediated Silylation Approaches

The use of Grignard reagents, organomagnesium halides, represents a classical and widely employed method for the formation of carbon-silicon bonds. gelest.com This approach involves the reaction of a pre-formed aryl Grignard reagent with a suitable silylating agent, typically a trimethylsilyl (B98337) halide.

The successful synthesis of this compound via the Grignard route is critically dependent on the efficient generation of the 2,4,5-trifluorophenylmagnesium halide intermediate. The precursor for this reagent is typically 1-bromo-2,4,5-trifluorobenzene (B152817). The formation of this Grignard reagent has been demonstrated to be achievable and can be produced in nearly quantitative yields under optimized conditions. researchgate.net

Several factors must be carefully controlled to maximize the yield and purity of the Grignard reagent. The magnesium metal must be activated to initiate the reaction, which can be achieved through methods such as physical crushing or the use of activating agents like iodine. mnstate.edu It is also imperative that the reaction is conducted under strictly anhydrous conditions, as any trace of water will protonate the highly basic Grignard reagent, leading to the formation of 1,2,4-trifluorobenzene (B1293510) and a reduction in the yield of the desired product. mnstate.edu

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 1-Bromo-2,4,5-trifluorobenzene | Provides the 2,4,5-trifluorophenyl moiety. |

| Reagent | Magnesium turnings | Source of magnesium for Grignard reagent formation. |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) | Solvates and stabilizes the Grignard reagent. |

| Initiation | Iodine crystal or mechanical activation | Removes the passivating oxide layer from the magnesium surface. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |

The choice of solvent is crucial in Grignard reactions. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium center. gelest.com The reaction temperature for the silylation step is also a critical parameter. While the formation of the Grignard reagent may be initiated at room temperature or with gentle heating, the subsequent reaction with the silylating agent is often performed at lower temperatures to control the reaction's exothermicity and minimize side reactions.

The stoichiometry between the Grignard reagent and the silylating agent, such as trimethylchlorosilane, directly impacts the product distribution. Using a stoichiometric amount or a slight excess of the Grignard reagent is common to ensure complete consumption of the silylating agent. The order of addition can also be manipulated to control the outcome. For instance, adding the silylating agent to the Grignard reagent solution (normal addition) is generally preferred when complete substitution is the goal. gelest.com

| Parameter | Effect on Reaction | Typical Conditions |

|---|---|---|

| Solvent | Stabilizes the Grignard reagent and influences reactivity. | Anhydrous Diethyl Ether or THF |

| Temperature | Controls reaction rate and selectivity. Lower temperatures can reduce byproduct formation. | 0 °C to room temperature |

| Stoichiometry (Grignard:Silylating Agent) | Affects product yield and formation of polysubstituted byproducts. | ~1:1 to 1.1:1 |

| Addition Mode | "Normal addition" (silylating agent to Grignard) is common for full substitution. | Slow, dropwise addition |

Several byproducts can form during the Grignard synthesis of this compound. One common byproduct is the homocoupling product, 2,2',4,4',5,5'-hexafluorobiphenyl, which arises from the reaction of the aryl radical intermediate with another molecule of the Grignard reagent or the starting aryl halide. mnstate.edu The formation of this byproduct can be minimized by maintaining a dilute solution and ensuring a clean magnesium surface to promote the desired reaction pathway.

Another potential issue is the formation of di- or tri-arylated silanes if the silylating agent has more than one leaving group and the stoichiometry is not carefully controlled. However, when using trimethylchlorosilane, this is not a concern. Incomplete reaction, leaving unreacted starting materials, can also lower the yield. mnstate.edu To enhance the product yield, it is crucial to use high-purity reagents, maintain strictly anhydrous and inert conditions, and optimize the reaction time and temperature. Post-reaction workup typically involves quenching with an aqueous solution, followed by extraction and purification by distillation or chromatography to isolate the desired this compound.

Organolithium Reagent-Based Methodologies

The use of organolithium reagents provides a powerful alternative to Grignard reagents for the synthesis of aryl silanes, often offering higher reactivity and allowing for reactions to be performed at very low temperatures.

This methodology involves the deprotonation of a C-H bond on the polyfluorinated aromatic ring by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophile, in this case, trimethylchlorosilane. The precursor for this reaction can be 1,2,4,5-tetrafluorobenzene, where a proton is abstracted to form 2,4,5-trifluorophenyllithium. Alternatively, lithium-halogen exchange from a precursor like 1-bromo-2,4,5-trifluorobenzene can also generate the desired aryllithium species.

To avoid side reactions, such as the formation of benzyne (B1209423) intermediates, these lithiation reactions are typically carried out at very low temperatures, often -78 °C or below. nih.gov The choice of solvent is also critical, with THF or a mixture of THF and a non-polar solvent like pentane (B18724) or hexane (B92381) being commonly used to facilitate the lithiation while maintaining low temperatures. nih.gov The subsequent addition of trimethylchlorosilane to the in situ generated 2,4,5-trifluorophenyllithium at these low temperatures leads to the formation of this compound. The precise control of temperature and the order of addition are paramount to the success of this method.

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | 1,2,4,5-Tetrafluorobenzene or 1-Bromo-2,4,5-trifluorobenzene | Source of the 2,4,5-trifluorophenyl ring. |

| Lithiation Agent | n-Butyllithium or Lithium Diisopropylamide (LDA) | Strong base for deprotonation or lithium-halogen exchange. |

| Solvent | Anhydrous THF or THF/alkane mixture | Solubilizes reagents and allows for low-temperature control. |

| Temperature | -78 °C or lower | Prevents decomposition of the aryllithium intermediate and minimizes side reactions. |

| Silylating Agent | Trimethylchlorosilane | Provides the trimethylsilyl group. |

Transition Metal-Catalyzed Aryl Silylation Reactions

Transition metal-catalyzed cross-coupling reactions provide a versatile and highly efficient alternative for the formation of carbon-silicon bonds, often with broad functional group tolerance. nih.govberkeley.edu These methods avoid the use of highly reactive organolithium reagents.

This approach involves the coupling of a halogenated aromatic precursor, such as 1-bromo-2,4,5-trifluorobenzene, with a silylating agent. sigmaaldrich.com The choice of silylating agent is crucial and can include hydrosilanes (R₃SiH), disilanes (R₃Si-SiR₃), or silylboranes. rsc.orgkyoto-u.ac.jp The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the silylating agent and reductive elimination to yield the arylsilane product. acs.org

A range of transition metals can effectively catalyze aryl silylation, with palladium, nickel, and copper being the most prominent.

Palladium: Palladium complexes are widely used for silylation reactions. acs.orgacs.org Catalytic systems often consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. acs.orgacs.org These catalysts are effective for coupling aryl iodides, bromides, and even chlorides with various silylating agents. kyoto-u.ac.jporganic-chemistry.org

Nickel: Nickel catalysts offer a more cost-effective alternative to palladium and have shown excellent reactivity, particularly for the silylation of less reactive aryl chlorides. mdpi.comnih.gov Nickel-catalyzed systems can operate under milder conditions and sometimes employ different mechanistic pathways, including those involving radical intermediates. rsc.orgnih.gov

Copper: Copper catalysis has emerged as an economical and environmentally benign option for C-Si bond formation. rsc.orgnih.gov Copper-catalyzed silylations can utilize various silylating agents, including chlorosilanes and silylboronic esters, and are often performed under ligand-free conditions or with simple nitrogen-based ligands. rsc.orgrsc.orgmdpi.com

| Catalyst System | Aryl Halide Precursor | Silylating Agent | Typical Conditions |

| Palladium/Phosphine Ligand | 1-Bromo-2,4,5-trifluorobenzene | Hexamethyldisilane | Base (e.g., KF, K₃PO₄), Solvent (e.g., Toluene, Dioxane), Heat |

| Nickel/Bipyridine Ligand | 1-Chloro-2,4,5-trifluorobenzene | Hydrosilane | Reductant, Solvent (e.g., DMF), Room Temp. to Heat |

| Copper(I) salt | 1-Iodo-2,4,5-trifluorobenzene | Chlorotrimethylsilane (B32843) | Reductive conditions (e.g., with Zn), Solvent (e.g., DMF) |

The ligand coordinated to the metal center plays a critical role in determining the efficacy of the catalytic silylation. Rational ligand design focuses on modulating the steric and electronic properties of the catalyst to enhance reactivity, selectivity, and catalyst stability. nih.gov

For palladium-catalyzed silylations, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., JohnPhos, XPhos), are often employed. kyoto-u.ac.jpacs.org The large steric bulk of these ligands promotes the reductive elimination step, which is often rate-limiting, and helps to stabilize the monoligated active catalytic species. The electron-donating nature of the ligands increases the electron density on the metal center, facilitating the initial oxidative addition of the aryl halide. acs.org In nickel and copper catalysis, nitrogen-based ligands like bipyridines and phenanthrolines are commonly used to stabilize the metal center and modulate its reactivity. mdpi.comrsc.org The goal is to create a catalytic system that efficiently promotes the desired C-Si bond formation while suppressing side reactions like reduction of the aryl halide. rsc.org

Hydrosilylation Approaches (If Applicable to a Fluorinated Unsaturated Precursor)

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.net To synthesize this compound via this route, a suitable unsaturated precursor would be required, such as a substituted 1,3-cyclohexadiene (B119728) or a related strained ring system that could aromatize upon silylation.

For instance, a hypothetical precursor like a 1,2,4-trifluorocyclohexa-1,3-diene could potentially undergo a transition metal-catalyzed hydrosilylation followed by an elimination or dehydrogenation step to yield the aromatic product. However, the synthesis of such specific, highly fluorinated and unsaturated carbocyclic precursors is often complex and may not represent the most direct or efficient pathway to the target molecule compared to ortho-lithiation or cross-coupling methods. While hydrosilylation is a powerful tool for creating C-Si bonds, its application to the synthesis of this specific aryl silane (B1218182) is less documented and appears less straightforward than the aforementioned methodologies. researchgate.netnih.gov

Catalytic Systems for Regioselective Addition Across Unsaturated Bonds

The regioselective introduction of a silyl (B83357) group onto a trifluorophenyl scaffold can be accomplished through catalytic C-H activation and silylation reactions. Transition metal catalysts, particularly those based on palladium and rhodium, have shown efficacy in promoting the formation of carbon-silicon (C-Si) bonds with high selectivity.

Rhodium-Catalyzed C-H Silylation: Rhodium complexes are known to catalyze the direct silylation of aromatic C-H bonds. nih.govnih.gov In the context of synthesizing this compound, a rhodium catalyst can facilitate the reaction between 1,2,4-trifluorobenzene and a suitable silylating agent like trimethylsilane. The regioselectivity of this reaction is often directed by the steric and electronic properties of both the catalyst and the substrate. For instance, bulky ligands on the rhodium center can favor silylation at the least sterically hindered C-H bond of the trifluorobenzene ring.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely employed in cross-coupling reactions to form C-Si bonds. rsc.orgnih.govtcichemicals.com This approach typically involves the reaction of a halo-substituted trifluorobenzene, such as 1-bromo-2,4,5-trifluorobenzene, with a silicon source like hexamethyldisilane. The choice of phosphine ligands on the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov

A plausible catalytic cycle for the palladium-catalyzed silylation of 1-bromo-2,4,5-trifluorobenzene would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of 1-bromo-2,4,5-trifluorobenzene.

Transmetalation: The resulting arylpalladium(II) complex undergoes transmetalation with the silylating agent.

Reductive Elimination: The final step is the reductive elimination of this compound, regenerating the palladium(0) catalyst.

| Catalyst System | Substrates | Silylating Agent | Conditions | Regioselectivity | Reference |

| [Rh(cod)Cl]₂ / Ligand | 1,2,4-Trifluorobenzene | HSiMe₃ | Inert atmosphere, elevated temperature | Dependent on ligand | nih.govnih.gov |

| Pd(OAc)₂ / Phosphine Ligand | 1-Bromo-2,4,5-trifluorobenzene | (Me₃Si)₂ | Base, inert solvent, heat | Silylation at the C-Br position | rsc.orgnih.gov |

This table presents plausible catalytic systems based on general principles of C-H silylation and cross-coupling reactions as applied to the synthesis of this compound.

Substrate Scope and Limitations for Fluorinated Olefins or Alkynes

While the direct silylation of the trifluorobenzene ring is a primary route, the hydrosilylation of fluorinated olefins or alkynes could theoretically provide access to silylated precursors that could be further elaborated to this compound. However, this is a less direct approach and presents its own set of challenges.

The substrate scope for the hydrosilylation of fluorinated unsaturated systems is influenced by the electronic nature of the olefin or alkyne. The presence of multiple fluorine atoms can significantly alter the reactivity of the double or triple bond, making it more or less susceptible to hydrosilylation depending on the catalytic system employed.

Limitations:

Regioselectivity: Controlling the regioselectivity of the silyl group addition to an unsymmetrical fluorinated olefin or alkyne can be challenging.

Stereoselectivity: In the case of alkynes, achieving high stereoselectivity for either the cis or trans addition product can be difficult.

Catalyst Deactivation: The fluorine atoms on the substrate can potentially interact with and deactivate the metal catalyst.

Availability of Precursors: The synthesis of suitably functionalized fluorinated olefins or alkynes that would lead to the desired trifluorophenylsilane may be complex.

Due to these limitations, the direct functionalization of the 1,2,4-trifluorobenzene core is generally the more favored and direct synthetic strategy.

Alternative and Emerging Synthetic Routes

Beyond traditional catalytic methods, several alternative and emerging synthetic routes offer potential advantages in terms of efficiency, scalability, and sustainability for the synthesis of this compound.

Radical Silylation Methodologies for C-Si Bond Formation

Radical silylation offers a transition-metal-free alternative for the formation of C-Si bonds. nih.gov These reactions can be initiated by radical initiators or through photoredox catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis can be employed to generate silyl radicals from suitable silicon precursors. These radicals can then engage with a trifluorobenzene derivative to form the desired product. For instance, a photocatalyst, upon excitation with visible light, can initiate an electron transfer process to generate a silyl radical from a hydrosilane. This radical can then add to an appropriately activated trifluorobenzene ring. mdpi.com While direct C-H silylation of aryl fluorides via a radical pathway can be challenging, the reaction of a silyl radical with a diazonium salt derived from 2,4,5-trifluoroaniline (B1295084) could be a viable route.

| Initiation Method | Silicon Source | Aromatic Precursor | Key Features | Reference |

| Photoredox Catalysis | HSiMe₃ or (Me₃Si)₃SiH | 2,4,5-Trifluorobenzenediazonium salt | Mild reaction conditions, visible light initiation | mdpi.com |

| Silylboronate-mediated | R₃SiBpin | 1-Bromo-2,4,5-trifluorobenzene | Transition-metal-free, room temperature | nih.gov |

This table outlines potential radical silylation approaches for the synthesis of this compound based on established radical chemistry principles.

Implementation of Continuous Flow Chemistry Techniques for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of organometallic reagents and subsequent reactions, including improved safety, scalability, and process control. vapourtec.comresearchgate.netresearchgate.net The synthesis of this compound via a Grignard reaction is particularly well-suited for a continuous flow setup.

A typical flow process would involve:

Grignard Reagent Formation: A solution of 1-bromo-2,4,5-trifluorobenzene in a suitable solvent (e.g., tetrahydrofuran) is continuously passed through a packed-bed reactor containing magnesium turnings to form the Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide. vapourtec.comresearchgate.net

Reaction with Silyl Chloride: The freshly generated Grignard reagent is then immediately mixed with a continuous stream of chlorotrimethylsilane in a second reactor.

Quenching and Work-up: The reaction mixture is then quenched in-line with a suitable reagent, and the product is collected for purification.

This approach minimizes the accumulation of the highly reactive Grignard reagent, thereby enhancing the safety of the process. vapourtec.comgordon.edu

Application of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing more sustainable synthetic routes to this compound.

Solvent-free Reactions: Mechanochemical methods, such as ball milling, can facilitate reactions in the absence of a solvent, reducing waste and environmental impact. nih.govsu.seresearchgate.netqub.ac.ukrsc.org The Grignard reaction, for instance, could potentially be adapted to a solvent-free or low-solvent mechanochemical process.

Catalyst Recycling: The use of heterogeneous or supported catalysts can simplify product purification and allow for the recovery and reuse of the catalyst. chemistryviews.orgresearchgate.netnsf.govmdpi.comnih.gov For example, palladium or rhodium catalysts immobilized on a solid support could be used in the silylation reactions and then recovered by simple filtration.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits | Reference |

| Solvent-free Conditions | Mechanochemical Grignard reaction or C-H silylation | Reduced solvent waste, potentially improved reaction kinetics | nih.govsu.seresearchgate.net |

| Catalyst Recycling | Use of polymer- or silica-supported Pd or Rh catalysts | Simplified purification, reduced cost, lower metal contamination in the product | chemistryviews.orgresearchgate.netnsf.gov |

| Use of Safer Solvents | Replacing traditional ethereal solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in Grignard reactions | Reduced hazards, potential for derivation from renewable resources | gordon.edu |

This table illustrates the application of green chemistry principles to the synthesis of this compound.

Advanced Purification and Isolation Protocols

The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. A combination of techniques may be necessary depending on the nature of the impurities.

Fractional Distillation: Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure is a primary method for its purification. This technique separates compounds based on their boiling points. The presence of fluorine atoms in the molecule can affect its volatility, and careful control of the distillation conditions is necessary to achieve good separation from starting materials and byproducts.

Chromatographic Techniques:

Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool. teledynelabs.comuhplcs.com The use of stationary phases with an affinity for fluorinated compounds, such as pentafluorophenyl (PFP) phases, can enhance the separation of the desired product from non-fluorinated or differently fluorinated impurities. silicycle.comchromatographyonline.comchromatographyonline.com

Flash Chromatography: For larger scale purifications, flash chromatography using silica (B1680970) gel or a fluorinated stationary phase can be employed. The choice of eluent is critical for achieving good separation.

Recrystallization: If the compound is a solid at low temperatures or if solid derivatives can be formed, recrystallization can be an effective purification method. mdpi.comyoutube.comnih.gov The selection of an appropriate solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures is key.

| Purification Technique | Principle | Application Notes | Reference |

| Fractional Distillation | Separation based on boiling point differences | Performed under reduced pressure to avoid decomposition at high temperatures. | dtic.mil |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase | Fluorinated stationary phases (e.g., PFP) can offer enhanced selectivity for fluorinated compounds. | teledynelabs.comsilicycle.comchromatographyonline.com |

| Recrystallization | Differential solubility in a given solvent at different temperatures | Applicable if the compound is a solid or can be derivatized to a solid. | youtube.comnih.gov |

This table summarizes advanced purification and isolation protocols applicable to this compound.

Distillation and Crystallization Techniques for High Purity Isolation

Following the synthesis of this compound, the crude product will likely be a liquid containing various impurities. Distillation and crystallization are fundamental techniques for achieving high purity.

Distillation:

Distillation separates components of a liquid mixture based on differences in their boiling points. longdom.org For this compound, which is expected to be a relatively high-boiling liquid, vacuum distillation is the preferred method. rochester.edu Performing the distillation under reduced pressure lowers the boiling point of the compound, mitigating the risk of thermal decomposition that can occur at higher temperatures. rochester.edu

The efficiency of the distillation is dependent on the difference in boiling points between the desired product and its impurities. A fractional distillation setup, which includes a fractionating column, can be employed to separate compounds with close boiling points. youtube.com The selection of the appropriate distillation setup and conditions, such as pressure and temperature, is crucial for effective purification.

Crystallization:

If this compound is a solid at room temperature or can be induced to crystallize, this technique can be a highly effective method for purification. Crystallization relies on the principle that the solubility of a compound in a solvent is temperature-dependent. orgchemboulder.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. libretexts.org

The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. rochester.edu A mixed solvent system can also be employed to achieve the desired solubility characteristics. rochester.edu Slow cooling is generally preferred to promote the formation of large, pure crystals. libretexts.org Recrystallization, the process of repeating the crystallization procedure, can be performed to further enhance the purity of the final product. uct.ac.za

| Purification Technique | Principle | Applicability for this compound | Key Considerations |

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. longdom.orgrochester.edu | Expected to be highly effective for purifying the liquid product from non-volatile or less volatile impurities. | Optimization of pressure and temperature to avoid decomposition; use of a fractionating column for separating close-boiling impurities. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. orgchemboulder.com | Applicable if the compound is a solid or can be crystallized from a suitable solvent. | Selection of an appropriate solvent or solvent system; controlled cooling rate to ensure the formation of pure crystals. libretexts.orgrochester.edu |

Preparative Chromatographic Separation Methodologies

Preparative chromatography is a powerful technique for the isolation and purification of compounds from complex mixtures and is particularly useful when distillation or crystallization is not effective. teledynelabs.com

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. labcompare.com The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. shimadzu.com For fluorinated aromatic compounds, reversed-phase HPLC with a C18 or a specialized fluorinated stationary phase can provide excellent separation. chromatographyonline.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. labcompare.com

Flash Chromatography:

Flash chromatography is a rapid form of column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. theseus.fi It is a versatile and widely used technique for the purification of synthetic organic compounds. researchgate.net For the purification of this compound, normal-phase flash chromatography using silica gel as the stationary phase and a mixture of non-polar and polar organic solvents (e.g., hexane and ethyl acetate) as the mobile phase would be a suitable approach. biotage.com Gradient elution, where the composition of the mobile phase is changed during the separation, can be employed to improve the resolution of complex mixtures. rochester.edu

| Chromatographic Method | Stationary Phase (Typical) | Mobile Phase (Typical) | Advantages for Purifying this compound |

| Preparative HPLC | C18 or Fluorinated Phase chromatographyonline.com | Acetonitrile/Water or Methanol/Water labcompare.com | High resolution for complex mixtures; applicable for a wide range of polarities. |

| Flash Chromatography | Silica Gel biotage.com | Hexane/Ethyl Acetate biotage.com | Fast and efficient for routine purification; can handle larger sample loads than analytical chromatography. |

Strategies for Efficient Removal of Inorganic and Organic Byproducts

The synthesis of this compound via Grignard or organolithium routes inevitably produces byproducts that must be removed to obtain a pure product.

Removal of Inorganic Byproducts:

In Grignard reactions, the primary inorganic byproducts are magnesium salts (e.g., MgX₂). mnstate.edu Similarly, organolithium reactions produce lithium salts. masterorganicchemistry.com These salts are typically removed by an aqueous workup. mnstate.educhemistrysteps.com The reaction mixture is quenched with an aqueous solution, often a dilute acid such as hydrochloric acid or a saturated ammonium (B1175870) chloride solution. masterorganicchemistry.comchemistryconnected.com This step protonates any remaining organometallic species and dissolves the inorganic salts in the aqueous layer. The organic product can then be extracted into an organic solvent, and the two layers are separated. Washing the organic layer with brine can further remove residual water and inorganic impurities.

Removal of Organic Byproducts:

Organic byproducts can include unreacted starting materials (e.g., 1-bromo-2,4,5-trifluorobenzene or trimethylchlorosilane) and products of side reactions. Distillation and chromatography, as discussed previously, are the primary methods for removing these impurities.

Unreacted trimethylchlorosilane is often volatile and can be removed during the solvent evaporation step or as a low-boiling fraction during distillation. Excess silylating agents and their hydrolysis products can sometimes be removed by treatment with a mild acid or base, depending on the stability of the desired product. google.com Specialized scavenging resins can also be employed to selectively react with and remove unreacted reagents and byproducts. silicycle.com

A carefully planned purification strategy, often involving a combination of these techniques, is essential for obtaining this compound of high purity.

Reactivity at the Silicon-Carbon (Aryl) Bond

The focal point of the reactivity of this compound is the bond connecting the silicon atom of the trimethylsilyl group to the trifluorophenyl ring. This bond is susceptible to cleavage under various conditions, enabling the strategic introduction of different functional groups onto the aromatic nucleus.

Cleavage Reactions of the Silicon-Aryl Bond

The cleavage of the silicon-aryl bond in arylsilanes is a well-established synthetic strategy. In the case of this compound, the electron-withdrawing nature of the fluorine atoms influences the facility of this bond scission.

Protodesilylation, the replacement of a silyl group with a proton, can be initiated under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds via an electrophilic aromatic substitution mechanism. A proton acts as the electrophile, attacking the carbon atom bearing the trimethylsilyl group. This ipso-attack is generally the rate-determining step and leads to the formation of a Wheland-type intermediate, also known as a sigma complex. The subsequent rapid loss of the silyl cation, facilitated by a nucleophile, restores the aromaticity of the ring, yielding 1,2,4-trifluorobenzene. The high stability of the leaving silyl cation drives the reaction to completion. The fluorine atoms on the aromatic ring, being electron-withdrawing, generally deactivate the ring towards electrophilic attack. However, the silicon atom's ability to stabilize a positive charge in the beta position (the beta-effect) can facilitate the electrophilic substitution at the ipso-position.

Base-catalyzed protodesilylation of arylsilanes, including fluorinated derivatives, often involves the formation of a pentacoordinate silicon intermediate. organic-chemistry.org A nucleophilic base, such as a hydroxide (B78521) or alkoxide ion, attacks the silicon atom, leading to a hypervalent silicon species. This intermediate then undergoes cleavage of the silicon-aryl bond, with the aryl group departing as a carbanion, which is subsequently protonated by a proton source in the reaction medium, such as water or an alcohol. The presence of electron-withdrawing fluorine atoms on the phenyl ring would be expected to stabilize the departing carbanion, thus facilitating the cleavage of the Si-C bond.

Regioselectivity in the protodesilylation of poly-substituted arylsilanes can be complex. For this compound, the reaction overwhelmingly occurs at the carbon atom directly attached to the silicon, leading to the formation of 1,2,4-trifluorobenzene. The inherent polarization of the Si-C bond and the stability of the potential intermediates and leaving groups strongly favor this outcome over the substitution of a fluorine atom or a hydrogen atom at other positions on the ring.

Halodesilylation involves the replacement of the trimethylsilyl group with a halogen atom. This transformation is a valuable tool for the synthesis of halogenated aromatic compounds.

Iododesilylation: The reaction of this compound with an iodinating agent, such as iodine monochloride (ICl) or molecular iodine in the presence of a Lewis acid, results in the formation of 1-iodo-2,4,5-trifluorobenzene. The mechanism is analogous to other electrophilic aromatic substitutions. The electrophilic iodine species attacks the carbon atom of the Si-C bond, leading to a Wheland intermediate. The subsequent departure of the trimethylsilyl group as a cation, often assisted by the counter-ion of the electrophilic reagent, yields the iodinated product. The reaction conditions can be tuned to achieve high yields and selectivity. For instance, the use of silver salts like silver sulfate (B86663) (Ag₂SO₄) in conjunction with iodine can enhance the electrophilicity of the iodine and promote the reaction. nih.gov

Bromodesilylation: Similarly, bromodesilylation can be achieved using molecular bromine (Br₂), often in the presence of a catalyst like iron(III) bromide (FeBr₃). researchgate.net The catalyst polarizes the Br-Br bond, generating a more potent electrophile that attacks the ipso-position of the silane. The mechanistic pathway mirrors that of iododesilylation, involving the formation of a sigma complex followed by the elimination of the silyl group. The regioselectivity is high for the replacement of the silyl group over other positions on the fluorinated ring.

A summary of the conditions and outcomes for these halodesilylation reactions is presented in the table below.

| Reaction | Reagent | Catalyst/Conditions | Product |

| Iododesilylation | ICl | - | 1-Iodo-2,4,5-trifluorobenzene |

| Iododesilylation | I₂ | Lewis Acid (e.g., AlCl₃) | 1-Iodo-2,4,5-trifluorobenzene |

| Bromodesilylation | Br₂ | FeBr₃ | 1-Bromo-2,4,5-trifluorobenzene |

This compound serves as a valuable precursor in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction forms a carbon-carbon bond between the trifluorophenyl group and an organic halide.

The key mechanistic step is the activation of the otherwise inert silicon-carbon bond. This is typically achieved by a nucleophilic activator, most commonly a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. organic-chemistry.orgnih.govnih.gov This hypervalent silicon species is significantly more nucleophilic than the starting tetracoordinate silane.

The catalytic cycle of the Hiyama coupling generally proceeds as follows:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The activated pentacoordinate silicate transfers its trifluorophenyl group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step of the cycle.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the cross-coupled product and regenerate the palladium(0) catalyst.

The presence of electron-withdrawing fluorine atoms on the aryl group can influence the rate of transmetalation. While they can make the aryl group less nucleophilic, they also enhance the Lewis acidity of the silicon atom, potentially facilitating the initial attack by the fluoride activator. Recent advancements have also explored fluoride-free Hiyama coupling protocols, which utilize alternative activators or ligands to promote the transmetalation step. nih.govrsc.org

The general mechanism for the Hiyama coupling is depicted below:

Catalytic Cycle of the Hiyama Coupling

This image is for illustrative purposes of the general Hiyama coupling mechanism and is not specific to this compound.

Silicon-Migration Processes and Rearrangements

While cleavage of the silicon-aryl bond is the dominant reactivity pathway, the possibility of silicon migration or rearrangement of the trimethylsilyl group on the aromatic ring is a mechanistically intriguing, though less commonly observed, phenomenon for this specific compound.

Detailed mechanistic studies specifically on the rearrangement of the trimethylsilyl group in this compound are not extensively documented in the literature. However, general principles of silyl group migrations in aromatic systems can be considered. Such rearrangements, if they were to occur, would likely proceed through intermediates where the silicon is not directly bonded to its original carbon atom.

Potential, though speculative, rearrangement pathways could involve:

Intramolecular Electrophilic Substitution: Under strongly acidic conditions, protonation of the aromatic ring could potentially lead to a Wheland intermediate that might, in principle, undergo a 1,2-silyl shift. However, the high energy barrier for disrupting the aromaticity and the stability of the initial ipso-adduct make this an unlikely pathway.

Dyotropic Rearrangements: These are pericyclic reactions where two sigma bonds migrate simultaneously. While observed in certain organosilicon systems, there is no direct evidence to suggest their operation in this compound under typical reaction conditions. nih.gov

Photochemical Rearrangements: Irradiation with UV light could potentially induce excited states where bond migrations might occur. Photochemical 1,2-migrations of fluorine atoms in fluoroquinolones have been reported, proceeding through complex radical/cationic intermediates. nih.gov A similar pathway for a silyl group migration in this system would require dedicated photochemical investigation.

It is important to emphasize that these are hypothetical pathways, and the predominant reactivity of this compound observed experimentally is the cleavage of the silicon-carbon bond. Further computational and experimental studies would be necessary to definitively explore the possibility and mechanisms of any silyl group rearrangements in this molecule.

Influence of Fluorine Atoms on Migration Rates and Selectivity

The presence of multiple fluorine atoms on the phenyl ring of organosilicon compounds significantly influences the mechanistic pathways of rearrangement reactions, particularly affecting aryl group migration rates and the selectivity of the process. In reactions involving nucleophilic attack at the silicon center, a pentacoordinate intermediate is often formed. The electronic properties of the substituents on the aryl ring play a crucial role in the subsequent steps, which can involve migration of one of the groups from silicon to an adjacent atom.

Electron-withdrawing substituents on the migrating aryl group generally increase the migratory aptitude. This is because these substituents can stabilize the developing negative charge on the silicon atom in the transition state of the migration step. For instance, in rearrangement-displacement reactions of triaryl(halomethyl)silanes, phenyl groups substituted with electron-withdrawing groups like p-CF3 and p-Cl exhibit higher migratory aptitudes compared to the unsubstituted phenyl group. researchgate.net Conversely, electron-donating groups such as p-CH3 and p-OCH3 decrease the rate of migration. researchgate.net

Applying this principle to this compound, the three fluorine atoms act as strong electron-withdrawing groups through both inductive and resonance effects. This electronic demand enhances the propensity of the 2,4,5-trifluorophenyl group to migrate in suitable reactions. The increased migratory aptitude can be attributed to the stabilization of the transition state during the rearrangement process. While specific kinetic data for the migration of the 2,4,5-trifluorophenyl group from silicon is not extensively detailed in the available literature, the established trends for other polyfluorinated aryl groups suggest a significantly enhanced migration rate compared to non-fluorinated or less-fluorinated phenylsilanes. researchgate.netacs.org This effect is critical in controlling the product distribution in reactions where aryl migration is a possible pathway.

| Migrating Group | Relative Migratory Aptitude | Electronic Effect of Substituent |

| p-CF3-Ph | 2.72 | Electron-Withdrawing |

| p-Cl-Ph | 1.67 | Electron-Withdrawing |

| Ph | 1.00 | Neutral |

| p-CH3-Ph | 0.91 | Electron-Donating |

| p-CH3O-Ph | 0.58 | Electron-Donating |

| This table illustrates the influence of substituents on phenyl group migration rates in a model triarylsilane system, demonstrating the rate enhancement by electron-withdrawing groups. Data adapted from studies on triaryl(halomethyl)silanes. researchgate.net |

Reactivity of the Polyfluorinated Phenyl Moiety

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Trifluorophenyl Ring

The trifluorophenyl ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the chemistry of polyfluoroaromatic compounds, allowing for the displacement of a fluoride ion by a wide range of nucleophiles. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Activation by Fluorine Atoms and Electronic Influence of the Trimethylsilyl Group

The high reactivity of the 2,4,5-trifluorophenyl ring towards nucleophiles is primarily due to the activating effect of the fluorine atoms. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect. This effect significantly lowers the electron density of the aromatic π-system, making the ring electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org Furthermore, the fluorine atoms can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when they are located ortho or para to the position of nucleophilic attack. libretexts.org

Regioselectivity of Nucleophile Attack on the Fluorinated Ring

In an SNAr reaction, the position of nucleophilic attack is directed by the substituents on the aromatic ring. The nucleophile will preferentially attack carbon atoms where the resulting negative charge in the Meisenheimer complex is most effectively stabilized. In this compound, the fluorine atoms are at positions 2, 4, and 5 (with the –SiMe3 group at position 1).

Attack at C4 (para to SiMe3): This position is ortho to two fluorine atoms (at C5) and para to another (at C2, through the ring). The negative charge of the intermediate is strongly stabilized by the adjacent fluorine atoms. This position is often the most reactive site in related polyfluoroaromatic compounds like pentafluoropyridine. rsc.org

Attack at C2 (ortho to SiMe3): This position is para to the fluorine at C5. The proximity to the bulky trimethylsilyl group might introduce steric hindrance, potentially disfavoring attack at this site.

Attack at C5 (meta to SiMe3): This position is ortho to the fluorine at C4 and para to the fluorine at C2. This position is also highly activated.

The precise regioselectivity depends on a balance of electronic stabilization, steric effects, and reaction conditions. Studies on similar polyfluorinated systems often show that substitution occurs preferentially at the para position relative to a directing group, followed by the ortho positions. rsc.org Therefore, for this compound, nucleophilic attack is most likely to occur at the C4 position, leading to the displacement of the fluoride ion at that site.

| Position of Attack | Position Relative to -SiMe3 | Activating Fluorine Atoms (Ortho/Para) | Predicted Reactivity |

| C4 | para | F at C5 (ortho), F at C2 (para) | High |

| C2 | ortho | F at C5 (para) | Moderate (potential steric hindrance) |

| C5 | meta | F at C4 (ortho), F at C2 (para) | High |

Competition Between SNAr and Si-C Bond Cleavage Pathways

A significant aspect of the reactivity of aryl-silanes, particularly under nucleophilic conditions, is the competition between two primary reaction pathways:

SNAr at the aromatic ring: The nucleophile attacks an activated carbon on the trifluorophenyl ring, leading to fluoride displacement.

Nucleophilic attack at the silicon atom: The nucleophile attacks the silicon center, forming a pentacoordinate silicate intermediate. This intermediate can then lead to the cleavage of the silicon-carbon (Si-C) bond. fluorine1.rursc.org

The formation of a stable Si-F bond provides a strong thermodynamic driving force for reactions that involve fluoride ions as nucleophiles, which can facilitate Si-C bond cleavage. springernature.comnih.gov The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Hard nucleophiles (e.g., F⁻, RO⁻) tend to attack the hard silicon center, promoting Si-C bond cleavage. This pathway generates a 2,4,5-trifluorophenyl anion, which can then act as a nucleophile itself in subsequent reactions. fluorine1.ru

Soft nucleophiles (e.g., RS⁻, R₂NH) are more likely to attack the softer carbon center of the electron-deficient aromatic ring, favoring the SNAr pathway.

This competition is a critical consideration in the synthetic application of this compound. By carefully selecting the reaction conditions, one can favor either the functionalization of the aromatic ring via SNAr or the generation of a trifluorophenyl nucleophile via Si-C bond cleavage. researchgate.net

Electrophilic Aromatic Substitution (If Feasible and Mechanistically Characterized)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.orgmasterorganicchemistry.com Aromatic rings that are substituted with multiple, strong electron-withdrawing groups are severely deactivated towards this type of reaction. pitt.edu

The 2,4,5-trifluorophenyl ring in this compound is extremely electron-deficient due to the powerful inductive and resonance effects of the three fluorine atoms. These groups drastically reduce the nucleophilicity of the ring, making it highly resistant to attack by electrophiles. Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require highly activated aromatic substrates and are generally not feasible with heavily fluorinated rings under normal conditions. libretexts.org

While the trimethylsilyl group can act as an activator and a director in EAS on some aromatic systems, its influence is insufficient to overcome the profound deactivating effect of three fluorine atoms. Consequently, there is no significant body of literature reporting successful and mechanistically characterized electrophilic aromatic substitution reactions on this compound. Any potential electrophilic attack would require exceptionally harsh conditions and super-electrophiles, and such reactions are not considered synthetically viable pathways for this compound.

Mechanistic Investigations into the Chemical Reactivity of this compound

2 Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org However, the reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the three fluorine atoms and the trimethylsilyl group.

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents already present on the benzene (B151609) ring. wikipedia.org These substituents can be broadly categorized as either activating or deactivating groups. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. youtube.commasterorganicchemistry.com

In the case of this compound, both the fluorine atoms and the trimethylsilyl group act as deactivating groups, albeit through different mechanisms.

The cumulative effect of three strongly deactivating fluorine atoms and a deactivating trimethylsilyl group renders the aromatic ring of this compound exceptionally electron-deficient and therefore, highly unreactive towards electrophilic attack.

Due to the profound deactivating effects of the substituents, inducing electrophilic aromatic substitution on this compound requires harsh reaction conditions. Typically, this involves the use of highly potent electrophiles and strong acid catalysts to overcome the high activation energy barrier of the reaction. youtube.com

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which proceed readily with activated or even simple benzene, would necessitate significantly more forcing conditions for this compound. youtube.commasterorganicchemistry.com For instance, nitration would require a mixture of concentrated nitric acid and a strong Lewis acid or superacid catalyst at elevated temperatures. youtube.com Similarly, Friedel-Crafts reactions, which are often catalyzed by Lewis acids like aluminum chloride, would likely require a stoichiometric amount of a very strong Lewis acid to generate a sufficiently reactive electrophile to attack the deactivated ring. masterorganicchemistry.com

| Reaction | Typical Conditions for Benzene | Anticipated Conditions for this compound |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 50-60°C | Fuming HNO₃, Strong Lewis Acid (e.g., SbF₅), High Temperature |

| Halogenation | Br₂, FeBr₃ | Br₂, Stronger Lewis Acid, Elevated Temperature |

| Sulfonation | Fuming H₂SO₄ | SO₃ in a strong acid medium, High Temperature |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl chloride, Stoichiometric strong Lewis acid, High Temperature |

3 Radical Reactions Involving the Aromatic Ring System

In contrast to its inertness towards electrophiles, the electron-deficient nature of the polyfluorinated aromatic ring in this compound makes it a potential substrate for radical reactions. fluorine1.ru Polyfluoroaromatic compounds are known to react with a variety of radical species. fluorine1.rursc.org

The mechanism of these reactions typically involves the attack of a radical on the aromatic ring to form an intermediate polyfluorinated cyclohexadienyl radical, also known as a radical σ-complex. fluorine1.ru The stability and subsequent reaction pathways of this intermediate are influenced by the nature of the radical, the reaction conditions, and the substitution pattern on the aromatic ring. fluorine1.ru

For polyfluoroarenes, common stabilization pathways for the radical σ-complex include:

Dimerization: The intermediate radicals can dimerize, a pathway that is often predominant. fluorine1.ru

Defluorination: The loss of a fluorine atom to yield a substitution product. This process can be facilitated by defluorinating agents like copper halides. fluorine1.ru

Isomerization: A 1,2-shift of a fluorine atom has been observed in some polyfluorinated radical σ-complexes. fluorine1.ru

The presence of the trimethylsilyl group may also influence the regioselectivity of the radical attack and the stability of the resulting radical intermediate.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research pertinent to Trimethyl(2,4,5-trifluorophenyl)silane primarily revolves around its role as a versatile building block in organic synthesis. The key advancements are methodological, leveraging the unique properties of both the trimethylsilyl (B98337) group and the polyfluorinated aromatic ring.

Cross-Coupling Reactions: A significant area of application for compounds like this compound is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. nih.govfrontiersin.org Organosilanes, particularly organotrifluorosilanes, are valued for their stability to heat, air, and moisture, as well as their lower toxicity compared to other organometallic reagents like organostannanes. nih.govfrontiersin.org The silicon moiety acts as a functional handle, allowing for the strategic formation of carbon-carbon bonds. The 2,4,5-trifluorophenyl group can be transferred to other molecules, creating more complex fluorinated aromatic structures that are sought after in medicinal chemistry and materials science.

Synthesis Methodologies: The synthesis of arylsilanes, including fluorinated variants, has seen considerable advancement. Common methods include the reaction of a Grignard reagent, such as pentafluorophenyl magnesium bromide, with a chlorosilane like chlorotrimethylsilane (B32843). fluorine1.ruorgsyn.org Research into optimizing these reactions has shown that the freshness and preparation of the Grignard reagent can significantly impact yield. fluorine1.ru

Fluorinated Moiety Introduction: The development of efficient methods to introduce fluorine atoms or fluorinated groups into organic molecules is a major area of chemical research. oup.comspringernature.com Compounds like this compound serve as important synthons, or synthetic building blocks, in this endeavor. They provide a pre-assembled, polyfluorinated aromatic ring that can be incorporated into larger molecules.

A summary of reaction types where this compound and related compounds are utilized is presented below.

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

| Hiyama Coupling | Palladium Catalyst, Fluoride (B91410) Source | Biaryls, Heterobiaryls | Low toxicity, high stability of silane (B1218182) reagent nih.govfrontiersin.org |

| Grignard Reaction | Magnesium, Chlorotrimethylsilane | Arylsilanes | Foundational synthesis of the title compound fluorine1.ru |

| Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted Fluorophenyl Derivatives | Access to diverse functionalized aromatics |

Reiteration of the Academic Significance and Broader Implications

The academic importance of investigating this compound lies in the valuable physicochemical properties imparted by its fluorine substituents. The incorporation of fluorine into organic molecules can profoundly alter their electronic properties, lipophilicity, metabolic stability, and binding affinities. oup.comresearchgate.net

Pharmaceutical and Agrochemical Applications: Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, with estimates suggesting that 20-25% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. researchgate.netnih.govingentaconnect.com The trifluorophenyl motif is a key component in many bioactive molecules. Therefore, compounds like this compound are crucial intermediates for the synthesis of new drug candidates and crop protection agents. ingentaconnect.comresearchgate.net

Materials Science: Fluorinated materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. qualitas1998.netrsc.orgman.ac.uk The 2,4,5-trifluorophenyl group can be incorporated into polymers and other materials to tune their properties, leading to applications in areas like organic electronics (e.g., OLEDs and OFETs), specialized coatings, and liquid crystals. rsc.orgnbinno.com The fluorine atoms can lower HOMO and LUMO energy levels, facilitating electron injection and enhancing resistance to oxidative degradation in electronic devices. rsc.org

Advancements in Synthetic Chemistry: The study of fluorinated arylsilanes contributes to the broader field of synthetic methodology. springernature.com Developing new reactions and understanding the reactivity of the carbon-silicon and carbon-fluorine bonds expands the toolkit available to synthetic chemists for constructing complex molecular architectures.

Outlook on Future Research Directions and Potential Impact

The future for this compound and related compounds is promising, with potential impacts spanning multiple scientific disciplines.

Novel Synthetic Methodologies: Future research will likely focus on developing more efficient and sustainable methods for synthesizing and utilizing fluorinated arylsilanes. This includes catalyst development for cross-coupling reactions that are more active and operate under milder conditions, as well as exploring C-F bond activation strategies to selectively functionalize the aromatic ring. rsc.org

Advanced Materials Development: In materials science, a key direction will be the design and synthesis of novel polymers and functional materials derived from this compound. Its incorporation into conjugated polymers could lead to new generations of organic semiconductors with improved charge transport properties and stability. rsc.org The hydrophobic and oleophobic nature of fluorinated compounds could also be exploited in the development of advanced self-cleaning and anti-fouling surfaces. qualitas1998.net

Medicinal Chemistry and Drug Discovery: The continued importance of fluorine in drug design ensures that building blocks like this compound will remain in high demand. nih.gov Future work will involve using this compound as a starting point for creating libraries of novel, polyfluorinated molecules for biological screening. The specific substitution pattern of the fluorine atoms may offer unique binding interactions with biological targets, leading to the discovery of new therapeutic agents.

The persistent nature of some polyfluorinated compounds in the environment has raised concerns, driving research into more sustainable and biodegradable alternatives. nih.govasm.orgacs.orgresearchgate.netmdpi.com Future investigations may also explore the environmental fate and potential for biodegradation of materials derived from this and similar compounds.

Strategic Applications of Trimethyl 2,4,5 Trifluorophenyl Silane in Advanced Organic Synthesis and Materials Science Precursor Chemistry

As a Building Block for Complex Fluorinated Aromatic Compounds

Trimethyl(2,4,5-trifluorophenyl)silane serves as a versatile and highly valuable building block in organic synthesis, providing a stable yet reactive source of the 2,4,5-trifluorophenyl moiety. Its utility stems from the unique properties of the carbon-silicon (C-Si) bond, which can be selectively cleaved under specific conditions to enable the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the strategic introduction of the trifluorinated aromatic ring into a wide array of molecular architectures.

Synthesis of Monofluorinated and Polyfluorinated Arenes via Targeted Desilylation

A primary application of this compound is its use in ipso-substitution reactions via targeted desilylation. The C-Si bond, while generally stable, can be readily activated by nucleophilic reagents, most notably fluoride (B91410) ions (from sources such as KF, CsF, or tetrabutylammonium (B224687) fluoride - TBAF), leading to the formation of a pentacoordinate silicon intermediate. fluorine1.ru This hypervalent species is highly reactive and facilitates the cleavage of the C-Si bond, allowing for the precise and regioselective introduction of various functional groups at the carbon atom that was previously attached to the silicon.

This desilylation-functionalization strategy is a powerful tool for creating a diverse family of substituted 2,4,5-trifluoroaromatic compounds. Key transformations include:

Protodesilylation: Treatment with a fluoride source in the presence of a proton source replaces the trimethylsilyl (B98337) group with a hydrogen atom, yielding 1,2,4-trifluorobenzene (B1293510).

Halogenation: In the presence of an electrophilic halogen source (e.g., N-bromosuccinimide for bromination or N-iodosuccinimide for iodination), the silyl (B83357) group can be replaced with a halogen atom. fluorine1.ru

Acylation and Alkylation: The activated silane (B1218182) can react with acyl chlorides or alkyl halides to form ketones and alkylated arenes, respectively. fluorine1.ru

The efficiency of these reactions is often dependent on the choice of the fluoride catalyst, with cesium fluoride (CsF) being reported as a particularly effective option for promoting desilylation processes. fluorine1.ru

| Transformation | Reagents | Product | Significance |

|---|---|---|---|

| Protodesilylation | CsF, H₂O | 1,2,4-Trifluorobenzene | Removes the silyl handle after it has served its synthetic purpose. |

| Bromination | KF, NBS | 1-Bromo-2,4,5-trifluorobenzene (B152817) | Introduces a bromine atom for further cross-coupling reactions. |

| Iodination | TBAF, NIS | 1-Iodo-2,4,5-trifluorobenzene | Provides an alternative handle for metal-catalyzed reactions. |

| Acylation | CsF, RCOCl | (2,4,5-Trifluorophenyl)ketones | Forms C-C bonds and introduces a key carbonyl functional group. |

Generation of Aryl Anions for C-C Bond Formation Methodologies

The fluoride-induced activation of this compound generates a species that behaves as a synthetic equivalent of a 2,4,5-trifluorophenyl anion. This transient, highly nucleophilic intermediate is capable of participating in a variety of carbon-carbon bond-forming reactions. One of the classic applications of this reactivity is the addition to non-enolizable carbonyl compounds, such as aldehydes. fluorine1.ru

In this process, the fluoride-activated silane attacks the electrophilic carbonyl carbon of an aldehyde. The subsequent hydrolysis of the resulting adduct leads to the formation of a secondary alcohol, effectively coupling the 2,4,5-trifluorophenyl group with the aldehyde substrate. fluorine1.ru This methodology provides a direct route to valuable diaryl or aryl-alkyl carbinols, which are important substructures in many larger molecules.

Strategic Incorporation of the 2,4,5-Trifluorophenyl Moiety into Diverse Complex Molecular Scaffolds

The synthetic methods described above enable the strategic incorporation of the 2,4,5-trifluorophenyl group into a wide range of complex molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity.

For instance, research into fungicidal compounds has shown that the introduction of a 2,4,5-trifluorophenyl group can enhance biological activity compared to its chlorinated analogue. researchgate.net The ability to use this compound as a stable precursor allows chemists to introduce this valuable moiety at various stages of a synthetic sequence, facilitating the development of new pharmaceuticals, agrochemicals, and advanced materials.

Role in Modern Cross-Coupling Methodologies

Beyond its utility in desilylation-functionalization reactions, this compound is an important coupling partner in modern palladium-catalyzed cross-coupling reactions. These methods represent some of the most powerful and versatile tools for the construction of carbon-carbon bonds.

Hiyama Coupling and Related Silicon-Based Cross-Coupling Reactions for C-C Bond Formation

The Hiyama coupling is a palladium-catalyzed reaction that forms a C-C bond between an organosilane and an organic halide or pseudohalide (e.g., triflate). wikipedia.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride source like TBAF, to facilitate the crucial transmetalation step. organic-chemistry.org

The mechanism involves the following key steps:

Activation: A fluoride ion attacks the silicon atom of this compound, forming a pentacoordinate, hypervalent silicate (B1173343). This step increases the nucleophilicity of the trifluorophenyl group. organic-chemistry.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The activated trifluorophenyl silicate transfers its aryl group to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

Organotrifluorosilanes, which are closely related to the activated form of this compound, have proven to be exceptionally effective partners in these reactions, particularly for coupling with affordable and widely available aryl chlorides. nih.govorganic-chemistry.org The stability, low toxicity, and ease of handling of organosilanes like this compound make them attractive alternatives to other organometallic reagents, such as those based on tin or boron. nih.gov

Regioselective Formation of Biaryls, Heterobiaryls, and Conjugated Systems

The Hiyama coupling provides a powerful and highly regioselective method for the synthesis of biaryls, heterobiaryls, and other conjugated systems. The C-C bond is formed precisely between the carbon atom previously bonded to silicon in this compound and the carbon atom bonded to the halide in the coupling partner. This predictability is a major advantage for the synthesis of complex molecules where isomeric purity is essential.

A wide variety of functional groups on both coupling partners are tolerated, including ethers, amines, nitriles, esters, and ketones, making this a robust method for late-stage functionalization. organic-chemistry.org By coupling this compound with various aryl or heteroaryl halides, a diverse library of compounds containing the 2,4,5-trifluorophenyl moiety can be readily accessed. This has significant implications for creating novel materials with tailored electronic properties and for synthesizing libraries of drug candidates.

| Aryl/Heteroaryl Halide Partner | Catalyst System (Example) | Product Type | Reference Principle |

|---|---|---|---|

| 4-Chloroanisole | Pd(OAc)₂, XPhos, TBAF | Substituted Biaryl | nih.govorganic-chemistry.org |

| 2-Chloropyridine | Pd(OAc)₂, XPhos, TBAF | Substituted Heterobiaryl | nih.govorganic-chemistry.org |

| Methyl 4-chlorobenzoate | Pd(OAc)₂, XPhos, TBAF | Functionalized Biaryl | organic-chemistry.org |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂, XPhos, TBAF | Electron-Poor Biaryl | organic-chemistry.org |

Stereochemical Control and Diastereoselectivity in Coupling Reactions (If Applicable)

The application of this compound specifically in coupling reactions where it exerts stereochemical control or induces diastereoselectivity is not extensively documented in publicly available research. While various organosilane reagents are known to influence the stereochemical outcome of chemical reactions, specific data for the 2,4,5-trifluorophenyl derivative is not detailed in the reviewed literature. For context, other silane compounds, such as tris(trimethylsilyl)silane, have been shown to enhance diastereoselectivity in radical cyclization reactions, achieving high diastereomeric ratios (up to 99:1) compared to other reagents like tributyltin hydride. rsc.orgorganic-chemistry.org Similarly, the choice of silane has been demonstrated to control diastereoselectivity in reductions of certain ketones. nih.gov However, analogous studies detailing such applications for this compound are not presently available.

Precursor in Advanced Materials Synthesis

Monomer or Co-monomer in the Synthesis of Novel Organosilicon Polymers

This compound serves as a promising, though specialized, precursor in the synthesis of advanced organosilicon polymers. Organosilicon polymers, which include major classes like polysiloxanes, polysilanes, and polycarbosilanes, are known for their unique combination of inorganic and organic properties, such as high thermal stability, chemical resistance, and excellent dielectric properties. wiley-vch.de The synthesis of these polymers typically involves the polymerization of functional silane monomers. wiley-vch.demdpi.com

The incorporation of the 2,4,5-trifluorophenyl group into a polymer backbone via a monomer like this compound can impart specific, desirable characteristics. The presence of highly electronegative fluorine atoms can enhance the thermal and oxidative stability of the resulting polymer. Furthermore, the rigid and polar nature of the fluoroaromatic ring can influence the polymer's physical properties, including its glass transition temperature, solubility, and gas permeability, making it a candidate for specialty applications in membranes or advanced coatings. wiley-vch.de

The general synthetic routes for incorporating such silane monomers into a polymer structure include:

Hydrolytic Polycondensation: This method involves the hydrolysis of reactive groups on the silicon atom (which would require prior modification of the trimethylsilyl group to a hydrolyzable group like an alkoxide or chloride) to form silanols, which then condense to form a siloxane (Si-O-Si) backbone. wiley-vch.de

Ring-Opening Polymerization (ROP): Cyclic organosilicon monomers can undergo ROP to yield high-molecular-weight linear polymers. researchgate.net

Step-Growth Polymerization: Functionalized silane monomers can be used in step-growth reactions, such as thiol-ene click reactions, to create hyperbranched organosilicon polymers. mdpi.com

While specific polymerization schemes extensively detailing this compound are not widespread, its structure is analogous to other functionalized silanes used to create polymers with tailored properties.

Incorporation into Optoelectronic or Electronic Materials Architectures (as chemical precursors for material development)